

Spectroscopic Characterization of 5-(Phenylazo)salicylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(Phenylazo)salicylic acid

Cat. No.: B117827

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Phenylazo)salicylic acid is an azo compound that has garnered interest in various scientific fields, including pharmaceuticals and analytical chemistry. Its structure, featuring a phenylazo group attached to a salicylic acid moiety, gives rise to unique physicochemical properties and potential biological activities. A thorough spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior. This technical guide provides an in-depth overview of the spectroscopic properties of **5-(Phenylazo)salicylic acid**, along with detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties

5-(Phenylazo)salicylic acid is a yellow to brown crystalline powder. It has a molecular formula of $C_{13}H_{10}N_2O_3$ and a molecular weight of 242.23 g/mol.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for **5-(Phenylazo)salicylic acid** based on the analysis of its constituent functional groups and data from related compounds.

Spectroscopic Technique	Characteristic Feature	Expected Value/Range	Reference
UV-Visible Spectroscopy	λ_{max} (in a suitable solvent)	~350 - 450 nm ($\pi \rightarrow \pi^*$ transition of the azo group)	
FT-IR Spectroscopy (cm ⁻¹)	O-H stretch (carboxylic acid)	3000 - 2500 (broad)	
O-H stretch (phenol)	3400 - 3200		
C=O stretch (carboxylic acid)	~1700 - 1680		
N=N stretch (azo)	~1450 - 1400		
C=C stretch (aromatic)	~1600 and ~1475		
¹ H NMR Spectroscopy (ppm)	-COOH	> 10	
Ar-H (salicylic acid moiety)	7.0 - 8.5		
Ar-H (phenyl moiety)	7.0 - 8.0		
¹³ C NMR Spectroscopy (ppm)	-COOH	~170 - 180	
Ar-C (azo-substituted)	~140 - 150		
Ar-C (hydroxyl-substituted)	~150 - 160		
Ar-C	~110 - 140		
Mass Spectrometry (m/z)	Molecular Ion [M] ⁺	242	
Fragmentation	Loss of H ₂ O (m/z 224), COOH (m/z 197), N ₂ (m/z 214),		

and cleavage of the azo bond.

Experimental Protocols

Synthesis of 5-(Phenylazo)salicylic Acid

The synthesis of **5-(Phenylazo)salicylic acid** is typically achieved through a diazo coupling reaction.

Materials:

- Aniline
- Concentrated Hydrochloric Acid
- Sodium Nitrite
- Salicylic Acid
- Sodium Hydroxide
- Sodium Carbonate
- Ice

Procedure:

- **Diazotization of Aniline:**
 - Dissolve aniline in a mixture of concentrated hydrochloric acid and water.
 - Cool the solution to 0-5 °C in an ice bath.
 - Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
 - Stir the mixture for 10-15 minutes to form the benzenediazonium chloride solution.

- Coupling Reaction:

- In a separate beaker, dissolve salicylic acid in an aqueous solution of sodium hydroxide and sodium carbonate.
- Cool this solution to 0-5 °C in an ice bath.
- Slowly add the previously prepared benzenediazonium chloride solution to the salicylic acid solution with constant stirring, while maintaining the temperature below 5 °C.
- A colored precipitate of **5-(phenylazo)salicylic acid** will form.
- Continue stirring for 30-60 minutes to ensure complete reaction.

- Isolation and Purification:

- Filter the crude product using vacuum filtration and wash with cold water to remove any unreacted salts.
- Recrystallize the solid product from a suitable solvent, such as ethanol or acetic acid, to obtain pure **5-(phenylazo)salicylic acid**.
- Dry the purified crystals in a desiccator.

Spectroscopic Analysis

1. UV-Visible Spectroscopy:

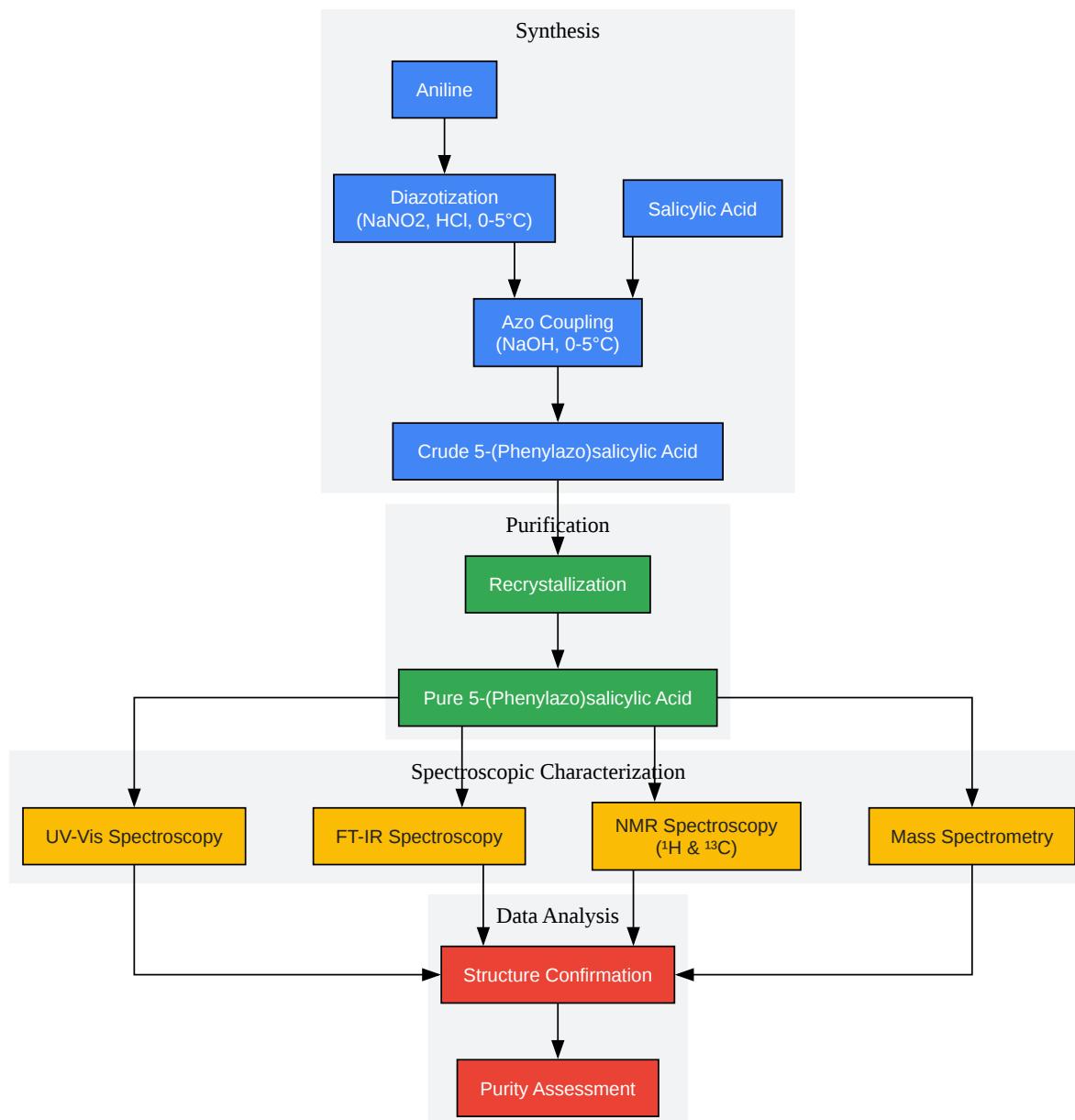
- Instrumentation: A standard UV-Visible spectrophotometer.
- Procedure:
 - Prepare a dilute solution of **5-(phenylazo)salicylic acid** in a suitable solvent (e.g., ethanol or methanol).
 - Record the absorption spectrum over a wavelength range of 200-800 nm.
 - Identify the wavelength of maximum absorbance (λ_{max}).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Instrumentation: An FT-IR spectrometer.
- Procedure:
 - Prepare a KBr pellet by mixing a small amount of the dry sample with potassium bromide powder and pressing it into a thin disk.
 - Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
 - Record the spectrum over a range of 4000-400 cm^{-1} .
 - Identify the characteristic vibrational frequencies for the functional groups present in the molecule.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
- Procedure:
 - Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3).
 - Acquire ^1H and ^{13}C NMR spectra.
 - Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.


4. Mass Spectrometry (MS):

- Instrumentation: A mass spectrometer (e.g., with Electrospray Ionization - ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI).
- Procedure:
 - Prepare a dilute solution of the sample in a suitable solvent.
 - Infuse the sample into the mass spectrometer.

- Acquire the mass spectrum to determine the molecular weight and analyze the fragmentation pattern to confirm the structure.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **5-(Phenylazo)salicylic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of **5-(Phenylazo)salicylic acid**.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic characterization of **5-(Phenylazo)salicylic acid**. The presented data and experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. Adherence to these methodologies will ensure the accurate identification and quality assessment of **5-(Phenylazo)salicylic acid** for its intended applications.

- To cite this document: BenchChem. [Spectroscopic Characterization of 5-(Phenylazo)salicylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b117827#spectroscopic-characterization-of-5-phenylazo-salicylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com